Cas no 922626-22-0 (4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)

4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
- 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide
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- Inchi: 1S/C16H14N2OS2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
- InChI Key: ZYGVVGKRKBAVAC-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(SC)C=C2S1)(=O)C1=CC=C(C)C=C1
4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2730-0003-25mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-5μmol |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-1mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-100mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-4mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-20μmol |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-10mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-50mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-2mg |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2730-0003-10μmol |
4-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide |
922626-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide Related Literature
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1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide
Introduction to 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 922626-22-0) and Its Emerging Applications in Chemical Biology
The compound 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 922626-22-0) represents a fascinating molecule with significant potential in the field of chemical biology. This heterocyclic amide derivative, characterized by its benzothiazole and benzamide moieties, has garnered attention due to its unique structural features and promising biological activities. The presence of a methylsulfanyl group at the 6-position of the benzothiazole ring and a methyl-substituted amide moiety contributes to its distinct chemical properties, making it a valuable scaffold for drug discovery and molecular research.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in developing novel therapeutic agents. Benzothiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural motif of 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide incorporates key pharmacophores that enhance its interaction with biological targets. Specifically, the benzothiazole ring serves as a core structure that can modulate enzyme activity and receptor binding, while the benzamide moiety introduces additional functional groups for further derivatization and optimization.
In the context of modern drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide. Studies have demonstrated that substituents such as the methylsulfanyl group can influence electronic properties and metabolic stability, which are critical factors in drug design. The compound's ability to engage with biological pathways has been explored through various in vitro assays, revealing potential applications in modulating inflammatory responses and cellular signaling cascades.
One of the most compelling aspects of 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide is its versatility as a chemical probe. Researchers have leveraged its structural framework to develop analogs with enhanced potency and selectivity. For instance, modifications at the 4-position of the benzthiazole ring or variations in the amide side chain have led to compounds with improved pharmacokinetic profiles. These findings underscore the importance of rational drug design in optimizing bioactivity while maintaining solubility and bioavailability.
The synthesis of 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include condensation reactions between appropriately substituted benzamides and thioamides derived from 2-aminothiophene carboxylic acid derivatives. The introduction of the methylsulfanyl group at the 6-position is achieved through nucleophilic substitution reactions, which are well-established in synthetic organic chemistry. These methodologies ensure high yields and purity, making the compound suitable for further biological evaluation.
Emerging research indicates that 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide may exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegeneration. Preclinical studies have suggested that it can disrupt aberrant signaling pathways by interacting with target proteins. For example, its ability to modulate kinase activity has been observed in cell-based assays, demonstrating potential therapeutic value against proliferative disorders. Additionally, its interaction with transcription factors has been explored as a means to regulate gene expression in pathological conditions.
The role of 4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide in addressing unmet medical needs is further underscored by its compatibility with modern drug development platforms. Its molecular structure allows for facile derivatization using techniques such as click chemistry or microwave-assisted synthesis, enabling rapid exploration of novel derivatives. These advancements align with global efforts to accelerate the discovery of next-generation therapeutics capable of tackling complex diseases.
In conclusion,4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 922626-22-0) stands out as a structurally intriguing compound with significant biological potential. Its unique combination of pharmacophores makes it an attractive candidate for further investigation in chemical biology and drug discovery. As research continues to uncover new applications for this molecule,4-methyl-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide is poised to play a pivotal role in developing innovative solutions for human health challenges.
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